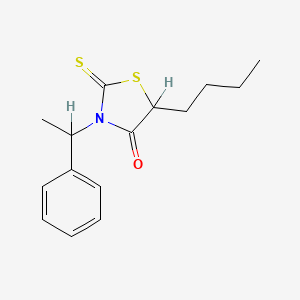

5-Butyl-3-(alpha-methylbenzyl)rhodanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Butyl-3-(alpha-methylbenzyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-(alpha-methylbenzyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aromatic aldehyde in the presence of a catalyst. One common method involves using 1-butyl-3-methyl imidazolium hydroxide as a catalyst in water, which allows the reaction to proceed smoothly at room temperature . The reaction conditions are mild, and the catalyst can be reused multiple times without significant loss of activity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact. For instance, the condensation reaction can be carried out under solvent-free conditions using 2-hydroxy ethylammonium acetate as a catalyst, which offers high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications of 5-Butyl-3-(alpha-methylbenzyl)rhodanine

This compound is a synthetic compound belonging to the rhodanine family. The compound features a thiazolidine ring structure, contributing to its reactivity and biological properties. The rhodanine core, a five-membered heterocyclic compound containing sulfur and nitrogen, has gained significant attention in medicinal chemistry because of its diverse biological activities, especially in anticancer research.

Anticancer Research

Rhodanines can induce apoptosis through the modulation of Bcl-2 family proteins or other key signaling proteins . One rhodanine derivative, 5-benzylidene-3-ethyl-rhodanine (BRT-1), acts as an active anticancer agent that causes S-phase arrest and affects DNA replication in leukemic cells. BRT-1 can also activate apoptosis and induce cell death .

Rhodanine derivatives have shown promising inhibitory activity against various cancer cell lines . For example, a 5-((2-chloro-6,7-dimethoxyquinolin-3-yl)methylene) rhodanine derivative has demonstrated potency against gastric (HGC), prostate (DU-145), and breast cancer (MCF-7) lines .

Specific examples of rhodanines exhibiting anticancer activity:

- Compound 11 , bearing a bulky, hydrophobic substituent at the para position of the quinazolinone 3-phenyl ring, showed cytotoxic activity in the low micromolar range (IC 50 = 1.2–8.7 µM) towards all tested cell lines. Normal human skin fibroblasts were not affected by this molecule, suggesting selective toxicity against cancer cells .

- Compound 12 exhibits selective antitumor activity against selected leukemia and non-small cell lung cancer cell lines .

- Compounds 14 and 15 , novel 5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2 H)-ylidene]-2-thioxo-1,3-thiazolidin-4-ones, showed high antitumor activity against the human breast carcinoma cell line MCF-7. Molecule 14 was more potent than 15 , with IC 50 values of 7.67 μg/mL and 11.7 μg/mL, respectively, indicating that increasing the mass of the aryl substituent decreases cytotoxic activity .

- Compound 18 , a benzimidazole–rhodanine conjugate, was tested on HGC and MNK 74 (gastric cancer cell line) .

- Structure 19 , a 3,5-disubstituted derivative with a cinnamoyl moiety at the fifth position of the rhodanine nucleus, was screened against MCF-7 breast cancer cells and showed significant anticancer activity, inhibiting the growth of the cancer cell line by 81% at a concentration of 10 µg/mL .

- Compounds 25 and 26 possess antitumor activity superior to the reference drug sorafenib. Compound 25 , with the remarkable IC 50 values of 0.8, 1.3, and 2.8 μM against A549, H460, and HT29 cell lines, respectively, was much more potent compared to analogue structure 6 .

Pharmaceutical Development

This compound has potential applications in pharmaceutical development because of its anticancer and antidiabetic properties. Epalrestat (rhodanine-3-acetic acid) has been marketed in Japan since 1992 for treating diabetic complications like peripheral neuropathy. It inhibits aldose reductase, a key enzyme in the polyol pathway of glucose metabolism under hyperglycemic conditions. Epalrestat's good clinical safety profile has increased interest in rhodanines as potential drug candidates .

Other Biological Activities

Mechanism of Action

The mechanism of action of 5-Butyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound’s structure allows it to form stable complexes with metal ions, which can also contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

5-Benzylidene rhodanine: Known for its anticancer properties.

3-(4-Methoxybenzylidene)rhodanine: Used in the development of new pharmaceuticals.

5-Arylidene rhodanine derivatives: Studied for their broad spectrum of biological activities.

Uniqueness

5-Butyl-3-(alpha-methylbenzyl)rhodanine stands out due to its unique butyl and alpha-methylbenzyl substituents, which can enhance its biological activity and specificity. These structural features may provide advantages in terms of binding affinity and selectivity for certain molecular targets.

Properties

CAS No. |

23522-16-9 |

|---|---|

Molecular Formula |

C15H19NOS2 |

Molecular Weight |

293.5 g/mol |

IUPAC Name |

5-butyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H19NOS2/c1-3-4-10-13-14(17)16(15(18)19-13)11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |

InChI Key |

JYYQBQLDJQFEIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.